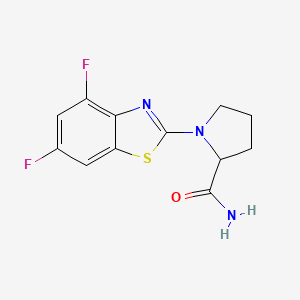

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular formula of the compound is C18H21F2N3O2S . The InChI representation of the compound is InChI=1S/C18H21F2N3O2S/c1-18(2,3)16(25)23-6-4-10(5-7-23)15(24)22-17-21-14-12(20)8-11(19)9-13(14)26-17 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 3 .科学研究应用

- RNA Imaging and Aptamer Engineering DFHBI-1T, a derivative of this compound, is widely used in scientific experiments. It serves as a fluorescent probe for RNA imaging within live cells. Researchers employ it to visualize RNA molecules and monitor RNA-protein interactions. Additionally, it plays a crucial role in RNA aptamer engineering.

- Over the years, patents and articles have highlighted the compound’s potential as ligands for metal extraction. Researchers explore its ability to selectively bind to metal ions, making it valuable in separation processes and environmental remediation .

- The compound has been investigated for its optical properties. It may find applications in materials science, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices. Its unique structure could contribute to novel optical materials .

- Fibroblast Growth Factor Antagonists : Some studies suggest that derivatives of this compound exhibit antagonistic effects against fibroblast growth factors (FGFs). FGFs play essential roles in cell proliferation, differentiation, and tissue repair .

- Autotaxin Inhibitors : Autotaxin is an enzyme involved in lipid metabolism and cell signaling. Researchers explore the compound’s potential as an autotaxin inhibitor, which could have implications in cancer and inflammation research .

- Wnt Antagonist DKK Inhibitors : The compound has been investigated as a potential inhibitor of the Wnt signaling pathway. Dysregulation of this pathway is associated with cancer and developmental disorders .

- Cytosolic Phospholipase A2α (cPLA2α) Inhibition : cPLA2α is involved in inflammation and lipid metabolism. The compound’s inhibitory effects on cPLA2α may have therapeutic implications .

- Drug Discovery and Anti-Cancer Screening Researchers explore derivatives of this compound for their anti-cancer properties. High-throughput screening can identify potential drug candidates based on their interaction with cancer-related targets.

Metal Extraction Ligands

Optical Materials

Biological Uses

Chemical Synthesis and Medicinal Chemistry

作用机制

未来方向

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This could be a potential future direction for “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide”.

属性

IUPAC Name |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3OS/c13-6-4-7(14)10-9(5-6)19-12(16-10)17-3-1-2-8(17)11(15)18/h4-5,8H,1-3H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHRTTQLEYCVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=C(C=C3S2)F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B6444251.png)

![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)

![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine](/img/structure/B6444273.png)

![4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B6444281.png)

![5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6444284.png)

![N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444290.png)

![N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444300.png)

![4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444306.png)

![4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6444312.png)

![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6444323.png)

![5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6444333.png)

![6-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444336.png)

![N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444352.png)